N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide
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Overview
Description
N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitrophenyl group substituted with dimethoxy groups and an acetamide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could be the primary targets of “N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide” or “N-(4,5-Dimethoxy-2-nitrophenethyl)acetamide”.
Mode of action
Once the compound binds to its target, it could trigger a series of biochemical reactions. For example, it might inhibit or activate the function of the target, leading to changes in cellular processes .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives, for instance, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl bromide with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitroso or amino derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for protecting groups in nucleotide synthesis.
Biology: Employed in the development of photolabile protecting groups for studying biological processes.
Industry: Utilized as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzyl bromide: Used in similar applications as a photolabile protecting group.
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Another compound used for protecting amines in nucleotide synthesis.
Uniqueness
N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide stands out due to its specific combination of functional groups, which provides unique reactivity and versatility in synthetic applications. Its ability to undergo photolysis and release active intermediates makes it particularly valuable in biological research and pharmaceutical development.
Properties
IUPAC Name |
N-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-8(15)13-5-4-9-6-11(18-2)12(19-3)7-10(9)14(16)17/h6-7H,4-5H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNYIUIRUDLJIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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